molecular formula C18H15NO3 B2948292 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde CAS No. 438530-70-2

4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde

Cat. No. B2948292
CAS RN: 438530-70-2
M. Wt: 293.322
InChI Key: KAIREKLWZOZJFY-UHFFFAOYSA-N
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Description

“4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde” is a biochemical compound used for proteomics research . It has a molecular weight of 293.32 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde” is 1S/C18H15NO3/c1-21-16-8-7-13 (11-20)10-15 (16)12-22-17-6-2-4-14-5-3-9-19-18 (14)17/h2-11H,12H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde” is a powder at room temperature . It has a molecular weight of 293.32 . More specific physical and chemical properties are not provided in the resources I have.

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde,” but unfortunately, the search results do not contain specific information about unique applications for this compound. The available information indicates that it is a biochemical used in proteomics research and is available for purchase from various suppliers for scientific research purposes .

Mechanism of Action

The mechanism of action for “4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde” is not specified in the resources I have. Its mechanism of action would largely depend on the context in which it’s used, particularly in proteomics research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-8-7-13(11-20)10-15(16)12-22-17-6-2-4-14-5-3-9-19-18(14)17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIREKLWZOZJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde

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